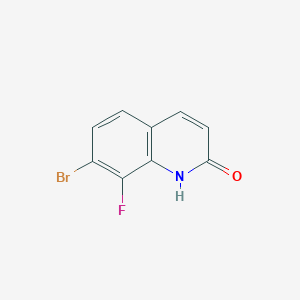

7-Bromo-8-fluoroquinolin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-8-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAUKXDOJLXYJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)N2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 8 Fluoroquinolin 2 Ol and Analogues

Strategic Approaches to Halogenated Quinoline (B57606) Core Synthesis

The synthesis of the quinoline core, a fused heterocyclic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic chemistry. For halogenated variants like 7-Bromo-8-fluoroquinolin-2-ol, the strategy involves either building the quinoline ring from already halogenated precursors or introducing the halogens onto the pre-formed quinoline scaffold. Cyclization reactions are a common and effective method for creating the fundamental quinoline structure from simpler aromatic precursors. researchgate.net The presence of both bromine and fluorine atoms on the benzene portion of the quinoline ring necessitates careful planning to ensure correct regiochemistry. researchgate.net

Regioselective Bromination and Fluorination Techniques

Achieving the specific 7-bromo-8-fluoro substitution pattern is a significant synthetic challenge that requires precise control over the reaction conditions. The introduction of fluorine and bromine onto the quinoline ring can be accomplished through various regioselective methods.

Fluorination: The synthesis of fluorinated quinolines most commonly begins with a correspondingly fluorinated aniline (B41778) as a starting material, which then undergoes a cyclization reaction to form the quinoline ring. researchgate.net For instance, a 2-fluoro-3-bromoaniline could theoretically be a precursor, although the specific starting materials for this compound are not detailed in the provided results.

Bromination: Regioselective bromination can be achieved through several advanced techniques.

Transition Metal-Catalyzed C-H Activation: Modern methods allow for the direct bromination of C-H bonds at specific positions. For example, rhodium rsc.orgmdpi.com and copper beilstein-journals.org catalysts have been used for the site-selective halogenation of quinoline derivatives. The use of a directing group, such as an 8-aminoquinoline (B160924) amide, can steer the bromination specifically to the C5 position. beilstein-journals.org Another strategy involves using quinoline N-oxides, where a rhodium catalyst can direct bromination to the C8 position with high selectivity. rsc.orgmdpi.com

Electrophilic Cyclization: A wide array of substituted quinolines can be synthesized through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like Br₂. nih.gov This method generates 3-bromo-quinolines.

N-Bromosuccinimide (NBS): NBS is a common reagent for bromination. In the presence of an iron(III) bromide catalyst, it can be used for electrophilic aromatic substitution on the quinoline ring.

The table below summarizes various halogenation techniques applicable to quinoline synthesis.

| Halogenation Technique | Reagent/Catalyst | Position Selectivity | Reference |

| C-H Bromination | Cu(OAc)₂·H₂O / Alkyl Bromides | C5 (on 8-aminoquinoline amides) | beilstein-journals.org |

| C-H Bromination | [RhCpCl₂]₂ / NBS | C8 (on quinoline N-oxides) | mdpi.com |

| C-H Iodination | [RhCpCl₂]₂ / NIS | C8 (on quinoline N-oxides) | mdpi.com |

| Electrophilic Cyclization | ICl, I₂, Br₂ | C3 | nih.gov |

| C2-Bromination | Ts₂O / TBA-Br | C2 (on fused azine N-oxides) | acs.org |

Cyclization Reactions in Quinoline Ring Formation (e.g., Knorr, Pfitzinger)

Classic name reactions remain fundamental in constructing the quinoline ring system. By choosing appropriately substituted precursors, these methods can be adapted to produce halogenated quinolines.

Knorr Quinoline Synthesis: First described in 1886, the Knorr synthesis involves the conversion of β-ketoanilides into 2-hydroxyquinolines (also known as 2-quinolones) under strong acid conditions, typically sulfuric acid. synarchive.comiipseries.org The reaction proceeds through an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org A key variation depends on the reaction temperature; at higher temperatures (around 140 °C), the reaction between an aniline and a β-ketoester favors the formation of a β-keto anilide, which then cyclizes to the 2-hydroxyquinoline (B72897). wikipedia.org This method is directly applicable to the synthesis of the target compound's core structure.

Pfitzinger Reaction: The Pfitzinger reaction, also discovered in the 1880s, involves the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to the quinoline product. wikipedia.org While this method typically produces quinoline-4-carboxylic acids, modifications exist. researchgate.netresearchgate.net The Halberkann variant, for example, uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Other notable cyclization reactions for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgnih.gov

Functionalization and Derivatization Pathways for 2-Quinolinols

Once the 7-bromo-8-fluoroquinoline (B2752695) core is established, the focus shifts to introducing and modifying the hydroxyl group at the C2 position and further diversifying the molecular scaffold.

Introduction of the Hydroxyl Group at Position 2

The 2-hydroxyquinoline moiety exists in a tautomeric equilibrium with its keto form, 2-quinolinone. nih.govresearchgate.net In non-aqueous solutions and the solid state, the 2-quinolone form is generally dominant, often stabilized by the formation of hydrogen-bonded dimers. nih.govresearchgate.net

Several synthetic routes can introduce this functionality:

Direct Synthesis via Knorr Reaction: As mentioned, the Knorr quinoline synthesis is a direct method for producing 2-quinolones from β-ketoanilides. synarchive.comwikipedia.org

Photocatalytic Conversion: An efficient and green method involves the visible-light-mediated photocatalytic conversion of readily available quinoline-N-oxides to quinolin-2(1H)-ones with high yields and atom economy. rsc.org

Heck Reaction: 4-Carbomethoxy-2-quinolones can be synthesized from 2-iodoanilines and dimethyl maleate (B1232345) via a Heck reaction to form a key acrylic ester intermediate, which then cyclizes. nih.gov

Hydrolysis of 2-Haloquinolines: A 2-chloroquinoline (B121035) precursor can be converted to the corresponding 2-quinolinol through hydrolysis.

The introduction of substituents at other positions can influence the electronic properties and reactivity of the molecule. For example, introducing a hydroxyl group at the C2 position of a 6,7-dichloro-5,8-quinolinedione scaffold creates an additional nucleophilic region on the molecule. mdpi.com

Post-Synthetic Modifications and Scaffold Diversification

The this compound scaffold is a versatile platform for creating a diverse library of compounds through post-synthetic modifications. These modifications can dramatically alter the molecule's properties and biological activity.

Key modification strategies include:

Reactions at the C2-Hydroxyl Group: The hydroxyl group can be alkylated to form alkoxy derivatives. nih.govmdpi.com

Reactions at the C7-Bromine Atom: The bromine atom is a versatile handle for cross-coupling reactions. For instance, a Suzuki coupling reaction can be used to link aryl or other groups to the C7 position, displacing the bromine. rsc.org

Introduction of Other Functional Groups: The quinoline ring can be further functionalized. A notable example is the Mannich reaction, which can be used to introduce aminomethyl groups onto the phenolic ring of 8-hydroxyquinolines. mdpi.com The aldehyde group of a related compound, 7-Bromo-8-fluoroquinoline-2-carbaldehyde, can be oxidized to a carboxylic acid or reduced to an alcohol, demonstrating the reactivity of substituents.

The table below outlines potential derivatization pathways for a quinolinol scaffold.

| Reaction Type | Position | Reagent(s) | Resulting Functional Group | Reference |

| Alkylation | C2-OH | Alkyl Halide / Base | C2-O-Alkyl | nih.gov |

| Suzuki Coupling | C7-Br | Boronic Acid / Pd Catalyst | C7-Aryl/Alkyl | rsc.org |

| Sulfonamide Synthesis | C8-OH (on 8-hydroxyquinoline) | Aniline / Sulfonylation Reagents | C5-Sulfonamide | nih.gov |

| Mannich Reaction | Phenolic Ring | Formaldehyde / Amine | Aminomethylation | mdpi.com |

| Oxidation | C2-CHO (analogue) | Oxidizing Agent | C2-COOH |

Green Chemistry Principles in Quinolinol Synthesis

The paradigm is shifting from traditional synthetic methods, which often use harsh conditions and hazardous materials, towards more sustainable and environmentally friendly "green" approaches. researchgate.netnih.gov The synthesis of quinolines and quinolinols has been a focus of this revolution. ijpsjournal.com

Key principles of green chemistry applied to quinolinol synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water and ethanol (B145695) has been shown to be effective. researchgate.net

Eco-Friendly Catalysts: A variety of green catalysts, such as p-toluenesulfonic acid (p-TSA), formic acid, and cerium nitrate, have been successfully employed in quinoline synthesis, often leading to milder reaction conditions and reduced waste. researchgate.netijpsjournal.com

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govijpsjournal.com

Photocatalysis: Visible-light-mediated reactions, such as the synthesis of quinolin-2(1H)-ones from N-oxides, offer a reagent-free and highly atom-economical alternative. rsc.org

Electrochemical Synthesis: Electrochemical methods can provide mild and efficient pathways. For example, tetrahydroquinoline derivatives have been synthesized at room temperature via the electrochemical hydrocyanomethylation of quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 8 Fluoroquinolin 2 Ol

Electrophilic and Nucleophilic Substitution Reactions

The quinoline (B57606) scaffold possesses distinct regions of reactivity. Generally, electrophilic aromatic substitution is favored on the benzene (B151609) ring (positions 5 and 8), whereas the pyridine (B92270) ring is more susceptible to nucleophilic attack, particularly at positions 2 and 4. In 7-Bromo-8-fluoroquinolin-2-ol, the substituents significantly modulate this inherent reactivity.

Nucleophilic Substitution: The presence of bromine and fluorine atoms on the benzene ring provides sites for nucleophilic aromatic substitution (SNAr). The bromine atom at the C-7 position is a particularly good leaving group, making it a prime target for displacement by various nucleophiles. This reactivity is crucial for synthesizing a diverse array of derivatives. For instance, analogous halo-quinolines readily react with nucleophiles such as amines and thiols to form new substituted products. evitachem.com

| Reactant | Nucleophile | Typical Conditions | Potential Product |

|---|---|---|---|

| This compound | Primary/Secondary Amine (R₂NH) | Base, moderate temperature | 7-(Dialkylamino)-8-fluoroquinolin-2-ol |

| This compound | Thiol (RSH) | Base (e.g., NaH), solvent (e.g., DMF) | 7-(Alkylthio)-8-fluoroquinolin-2-ol |

| This compound | Alkoxide (RO⁻) | Corresponding alcohol, heat | 7-Alkoxy-8-fluoroquinolin-2-ol |

Electrophilic Substitution: While the pyridine ring is deactivated towards electrophiles, the benzene portion can undergo electrophilic substitution. The outcome is directed by the combined influence of the activating hydroxyl/keto group and the deactivating, ortho-para directing halogen substituents. However, the existing substitution at positions 7 and 8 sterically hinders further electrophilic attack on the benzene ring, making such reactions less common compared to nucleophilic substitutions and cross-coupling reactions at the C-7 position.

Coupling Reactions for Extended Conjugated Systems

The bromine atom at the C-7 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, a powerful strategy for constructing extended conjugated systems. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecules with tailored electronic and photophysical properties.

Suzuki-Miyaura Coupling: This reaction involves coupling the bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly effective method for forming new carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, or vinyl groups to the quinoline core. acs.org

Buchwald-Hartwig Amination: This is another critical palladium-catalyzed reaction that forms carbon-nitrogen bonds. It enables the coupling of this compound with a wide range of primary and secondary amines, providing access to various N-arylated quinoline derivatives. acs.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-8-fluoroquinolin-2-ol |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, RuPhos, NaOtBu | 7-(Amino)-8-fluoroquinolin-2-ol |

| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Alkynyl)-8-fluoroquinolin-2-ol |

These coupling methodologies are instrumental in synthesizing molecules with potential applications as pharmaceutical agents or functional materials, where an extended π-system is often a key structural feature.

Tautomerism and Isomerization Studies in 2-Hydroxyquinolines

An essential aspect of the chemistry of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (hydroxy) form and the keto (amide) form. dtic.mil This phenomenon, known as lactam-lactim tautomerism, is a fundamental principle in heterocyclic chemistry. researchgate.net

For 2-hydroxyquinoline (B72897) itself, extensive spectroscopic and computational studies have shown that the equilibrium strongly favors the keto tautomer, quinolin-2(1H)-one. researchgate.net This preference is attributed to the greater stability of the cyclic amide structure in the keto form. researchgate.netresearchgate.net This principle holds true for substituted derivatives as well.

Therefore, this compound is expected to exist predominantly as its keto tautomer, 7-Bromo-8-fluoroquinolin-2(1H)-one . While both forms may be present in solution, the quinolinone isomer is the more thermodynamically stable and thus the major species.

| Tautomeric Form | Systematic Name | Structure | Relative Stability |

|---|---|---|---|

| Enol (Lactim) | This compound |  | Less Stable |

| Keto (Lactam) | 7-Bromo-8-fluoroquinolin-2(1H)-one |  | More Stable (Predominant) researchgate.netresearchgate.net |

The tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents, but the inherent stability of the quinolinone core remains the dominant factor. researchgate.net Understanding this equilibrium is critical, as the two tautomers possess different chemical properties and potential biological activities.

Biological Activity and Mechanistic Elucidation of Halogenated Quinolin 2 Ols in in Vitro Systems

Enzyme Inhibition and Modulation of Biological Targets (Beyond Antimicrobial/Anticancer)

Extensive searches of scientific literature and chemical databases have yielded no specific data regarding the inhibitory or interactive properties of 7-Bromo-8-fluoroquinolin-2-ol with the enzymes listed below. While the quinoline (B57606) scaffold is a common motif in medicinally active compounds, the specific biological activities of this particular halogenated derivative have not been reported in the available literature. The following sections reflect this lack of specific information.

Catechol O-Methyltransferase (COMT) Inhibition

There is currently no published research available that investigates the potential for this compound to inhibit the enzyme Catechol O-Methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamine neurotransmitters. nih.gov While other heterocyclic compounds, including some quinoline derivatives, have been explored as COMT inhibitors, the activity of this compound in this context remains uncharacterized. nih.govresearchgate.net

Cytochrome P450 (CYP450) Enzyme Interactions

The interaction profile of this compound with Cytochrome P450 (CYP450) enzymes has not been documented in scientific literature. CYP450 enzymes are a critical family of metabolic enzymes responsible for the biotransformation of a vast array of xenobiotics, including many therapeutic drugs. nih.govaumet.com Interactions with these enzymes, whether through inhibition or induction, can have significant implications for drug metabolism and potential drug-drug interactions. nih.gov However, no studies have been performed to assess how this compound may affect the activity of various CYP450 isoforms.

N-Myristoyl Transferase (NMT) Inhibition

There is no available data to suggest that this compound acts as an inhibitor of N-Myristoyl Transferase (NMT). NMTs are enzymes that catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of proteins. nih.gov This process, known as myristoylation, is crucial for protein localization and signal transduction. nih.gov While NMT has been identified as a therapeutic target, particularly in oncology and infectious diseases, the inhibitory potential of this compound against this enzyme has not been investigated. reportablenews.com

Acetylcholinesterase (AChE) Enzyme Inhibition

The effect of this compound on Acetylcholinesterase (AChE) activity is not reported in the current body of scientific literature. AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. nih.gov Inhibition of AChE is a key mechanism for several drugs used to treat conditions such as Alzheimer's disease and myasthenia gravis. nih.gov The potential of this compound to function as an AChE inhibitor is presently unknown.

Metal Ionophore Activity and Modulation of Metal Homeostasis

There is no specific research on the metal ionophore activity of this compound. The ability of a molecule to transport metal ions across biological membranes is a significant area of research, particularly in the context of neurodegenerative diseases where metal dyshomeostasis is a key pathological feature.

Zinc and Copper Ion Modulation

The capacity of this compound to modulate zinc and copper ion homeostasis has not been studied. While the structurally related 8-hydroxyquinoline (B1678124) scaffold is known for its metal-binding properties and has been investigated for its potential to act as an ionophore for cations like zinc and copper, it cannot be assumed that this compound possesses similar activity. researchgate.netresearchgate.net The specific halogen substitutions at the 7 and 8 positions would significantly alter the electronic properties and coordination chemistry of the quinoline ring, making its interaction with metal ions unpredictable without empirical data.

Amyloid-Beta Aggregation Inhibition Studies

While no specific data exists for this compound, research into other substituted quinolinone hybrids has demonstrated their potential as inhibitors of Aβ aggregation. A recent study focused on a series of novel quinolinone hybrids, designated AM1 through AM16, which were synthesized and evaluated for their dual inhibitory effects on both acetylcholinesterase (AChE) and Aβ aggregation, two key targets in Alzheimer's disease therapy. nih.gov

Among the synthesized compounds, two derivatives, AM5 and AM10, emerged as particularly potent inhibitors of the fibrillation of Aβ42 oligomers. nih.gov These compounds were identified through initial single-dose screening at a concentration of 10 μM, where they exhibited a remarkable ability to inhibit the aggregation process. nih.gov

Subsequent dose-dependent studies were conducted to quantify their inhibitory potency, yielding half-maximal inhibitory concentration (IC50) values. The results indicated that both AM5 and AM10 demonstrated concentration-dependent inhibition of Aβ42 oligomer aggregation. nih.gov The determined IC50 values highlight the potential of the quinolinone scaffold in designing effective inhibitors of amyloidogenesis. nih.gov

The promising in vitro activity of these lead compounds, AM5 and AM10, suggests that the quinolinone core is a viable starting point for the development of multitargeted ligands for Alzheimer's disease. Further structural optimization of these molecules could lead to the development of even more potent dual inhibitors of both AChE and amyloid aggregation. nih.gov

In Vitro Aβ42 Aggregation Inhibition Data for Selected Quinolinone Hybrids

| Compound | Description | IC50 (μM) for Aβ42 Aggregation Inhibition |

|---|---|---|

| AM5 | Quinolinone Hybrid | 4.93 ± 0.8 |

| AM10 | Quinolinone Hybrid | 1.42 ± 0.3 |

Data sourced from a 2024 study on quinolinone hybrids as dual inhibitors for Alzheimer's disease therapy. nih.gov

It is crucial to reiterate that the data presented above pertains to the quinolinone hybrids AM5 and AM10, and not to this compound. The specific chemical structures of AM5 and AM10 were not detailed in the referenced study, preventing a direct structural comparison to the subject compound of this article. The findings are included here to illustrate the therapeutic potential of the broader quinolinone chemical class in the context of Alzheimer's disease research. Future investigations into the effects of specific halogen substitutions, such as those in this compound, would be necessary to determine its specific biological activity and therapeutic potential.

Structure Activity Relationship Sar Studies and Rational Design of Halogenated Quinolinols

Influence of Halogen Substituents on Biological Potency and Selectivity

The introduction of halogen substituents into the quinolinol framework can dramatically alter a molecule's interaction with its biological target, thereby influencing its potency and selectivity. Halogens, through their inductive and steric effects, can modify the electron distribution within the quinolinol ring system and influence intermolecular interactions such as hydrogen bonding and hydrophobic interactions.

Research on halogenated quinolines has demonstrated that these modifications can lead to enhanced antibacterial and anticancer activities. For instance, studies on various halogenated quinoline (B57606) derivatives have shown that the nature and position of the halogen atom can significantly impact their minimum inhibitory concentrations (MIC) against various bacterial strains. It has been observed that electron-withdrawing groups, such as halogens, on the phenyl ring of quinoline derivatives can enhance their antitumor activity. researchgate.net

The following table summarizes the influence of different halogen substitutions on the biological activity of quinolinol and related heterocyclic scaffolds, drawing from various studies.

| Compound Scaffold | Halogen Substituent(s) | Position(s) | Observed Biological Activity | Reference(s) |

| Quinoline | 6-Fluoro | 6 | Enhanced anticancer activity compared to the non-fluorinated analog. | researchgate.net |

| Quinoline | 6-Chloro | 6 | Improved anticancer activity. | researchgate.net |

| 8-Hydroxyquinoline (B1678124) | 7-Bromo | 7 | High antigrowth activity against Gram-negative bacteria. | elsevierpure.com |

| 8-Hydroxyquinoline | 5,7-Dichloro | 5, 7 | Antiviral activity against Dengue virus. | |

| Quinazolinone | 6-Bromo | 6 | Potent cytotoxicity against MCF-7 and SW480 cancer cell lines. | nih.gov |

This data underscores the principle that the strategic placement of halogens is a key determinant of biological efficacy. The electronegativity and size of the halogen atom play a crucial role in modulating the compound's interaction with target enzymes or receptors.

Positional Effects of Bromine and Fluorine on Pharmacological Profiles

The specific positioning of bromine and fluorine atoms on the quinolinol ring is critical in defining the pharmacological profile of the resulting compound. The 7-bromo-8-fluoro substitution pattern in 7-Bromo-8-fluoroquinolin-2-ol is a deliberate design choice aimed at optimizing its biological activity.

Bromine, being larger and more polarizable than fluorine, can introduce favorable van der Waals interactions with the target protein. Its position at C7 can also influence the molecule's lipophilicity and ability to cross cell membranes. The combination of a bromine atom at C7 and a fluorine atom at C8 creates a unique electronic and steric environment that can lead to high-affinity binding to a specific biological target.

While direct comparative studies on this compound are not extensively available in the public domain, research on related halogenated quinolones provides insights into the importance of halogen placement. For example, studies on 7-haloanilino-8-nitrofluoroquinolones have shown that the position of the halogen on the aniline (B41778) ring significantly affects antibacterial activity against S. aureus. researchgate.net Specifically, a 3-chloroaniline (B41212) derivative displayed excellent activity, highlighting the subtle yet critical role of substituent positioning. researchgate.net

The table below illustrates the positional importance of halogen substituents in various quinoline and quinazolinone derivatives.

| Compound Scaffold | Halogen Substituent(s) | Position(s) | Impact on Pharmacological Profile | Reference(s) |

| Fluoroquinolone | Fluoro | 6 | Generally associated with potent antibacterial activity. | |

| Fluoroquinolone | Chloro, Fluoro (on aniline ring) | 7 | Position of halogen on the aniline substituent dictates antibacterial potency. | researchgate.net |

| Quinazolinone | Bromo | 6 | Contributes to significant cytotoxic effects in cancer cell lines. | nih.gov |

| Benzoxaborole | Fluoro | 5 | The 5-fluoro isomer (Tavaborole) exhibits potent antifungal activity compared to its other positional isomers. | nih.gov |

These examples emphasize that a deep understanding of the target's active site topology is crucial for the rational placement of halogen substituents to maximize desired pharmacological effects.

Scaffold Optimization Strategies for Enhanced Activity and Specificity

The quinolinol scaffold serves as a versatile template for the design of novel therapeutic agents. Scaffold optimization is a key strategy in medicinal chemistry to enhance the activity, selectivity, and pharmacokinetic properties of a lead compound. Techniques such as scaffold hopping and bioisosteric replacement are powerful tools in this process.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For instance, scaffold hopping has been successfully employed to optimize tubulin inhibitors based on a dihydroquinoxalinone scaffold. nih.govresearchgate.net

In the context of halogenated quinolinols, scaffold optimization could involve modifying the quinolinol core itself or altering the nature and position of the halogen substituents. For example, replacing a bromine atom with a chlorine atom or another functional group could be explored to fine-tune the compound's properties. Furthermore, modifications to other positions on the quinolinol ring could be made to improve solubility, metabolic stability, or target engagement.

The rational design of inhibitors often involves computational modeling to predict the binding of different analogs to the target protein. This in silico approach can guide the synthesis of new compounds with a higher probability of success. For example, molecular docking studies have been used to understand the binding modes of quinazolinone-based kinase inhibitors, aiding in the design of more potent and selective compounds. nih.gov

The following table provides examples of scaffold optimization strategies applied to quinoline and related heterocyclic structures.

| Original Scaffold | Optimization Strategy | Resulting Scaffold/Derivative | Desired Outcome | Reference(s) |

| 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Scaffold Hopping (Isometric replacement of A/B-ring) | Novel tubulin inhibitors with different scaffolds | Improved antitumor activity and aqueous solubility. | nih.govresearchgate.net |

| 4-Anilino-quinazoline | Substitution pattern modification | 4-Anilino-quinolines and -quinazolines with varied substitutions | Understanding SAR for collateral kinase targets to improve selectivity. | soton.ac.uk |

| Quinazolinone | Modification at 3-position | Analogs with different substituents at the 3-position | Modest gains in potency against ALK2 kinase. | nih.gov |

These strategies, combining synthetic chemistry with computational approaches, are integral to the development of next-generation therapeutic agents based on the halogenated quinolinol scaffold.

Advanced Spectroscopic and Analytical Research Methodologies for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 7-Bromo-8-fluoroquinolin-2-ol. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed map of the molecular framework can be constructed.

Tautomerism: The quinolin-2-ol core of the molecule can exist in a tautomeric equilibrium between the -ol (enolic) form and the -one (keto) form (7-Bromo-8-fluoro-1H-quinolin-2-one). NMR spectroscopy is highly effective in identifying and quantifying these tautomers in solution. encyclopedia.pub The chemical shifts of the protons and carbons in the heterocyclic ring are particularly sensitive to the tautomeric state. For instance, the C4 carbon typically shows a significant downfield shift in the keto form compared to the enol form. The presence of the N-H proton in the keto tautomer would give rise to a distinct signal in the ¹H NMR spectrum, which would be absent in the enol form, where an O-H signal would be observed instead. researchgate.net The equilibrium can be influenced by factors such as solvent polarity and temperature, which can be monitored by NMR. beilstein-journals.orgnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) reveal the connectivity between adjacent protons. For instance, the protons on the carbocyclic ring (at positions 5 and 6) would exhibit chemical shifts influenced by the adjacent bromine and fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon attached to the bromine (C7) and fluorine (C8) would show characteristic chemical shifts. Furthermore, the C-F coupling would be observable, providing definitive evidence for the fluorine substitution. The carbonyl/enolic carbon (C2) would have a chemical shift highly indicative of the predominant tautomeric form.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. A single signal would be expected for the fluorine atom at the C8 position. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring, and it would exhibit coupling to nearby protons (e.g., H-7 if present, though substituted by Br here) and carbons, which can be analyzed in 2D NMR experiments. encyclopedia.pub

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 6.5 - 7.0 | 120 - 125 |

| H4 | 7.5 - 8.0 | 135 - 140 |

| H5 | 7.2 - 7.6 | 115 - 120 (Coupling with F) |

| H6 | 7.0 - 7.4 | 125 - 130 |

| N-H (keto) | 10.0 - 12.0 | - |

| O-H (enol) | 9.0 - 11.0 | - |

| C2 | - | 160 - 165 |

| C3 | - | 120 - 125 |

| C4 | - | 135 - 140 |

| C4a | - | 138 - 142 |

| C5 | - | 115 - 120 |

| C6 | - | 125 - 130 |

| C7 | - | 110 - 115 (C-Br) |

| C8 | - | 150 - 155 (C-F) |

Note: These are estimated values based on general knowledge of quinolinone systems and substituent effects. Actual experimental values may vary.

Mass Spectrometry for Fragmentation Pathways and Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₉H₅BrFNO) by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 Da. msu.edu This provides a clear signature for a monobrominated compound.

Fragmentation Pathways: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for halogenated quinolines include:

Loss of Halogens: Initial fragmentation often involves the cleavage of the C-Br or C-F bonds. The loss of a bromine radical (·Br) is a common pathway, leading to a significant fragment ion. youtube.com

Loss of CO: Quinolin-2-ones are known to lose carbon monoxide (CO) from the heterocyclic ring, resulting in a fragment ion that is 28 Da lighter than the precursor ion.

Ring Cleavage: More extensive fragmentation can lead to the cleavage of the quinoline ring system itself, generating smaller characteristic ions.

Expected Key Fragments in Mass Spectrum

| m/z Value (approx.) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 243/245 | [C₉H₅BrFNO]⁺ | Molecular Ion ([M]⁺) |

| 164 | [C₉H₅FNO]⁺ | Loss of ·Br |

| 224/226 | [C₉H₄BrFN]⁺ | Loss of ·H (from OH/NH) |

| 136 | [C₈H₅FN]⁺ | Loss of ·Br and CO |

Note: The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F, ⁷⁹Br/⁸¹Br).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule by probing its vibrational modes. mdpi.com For this compound, these techniques are complementary and essential for confirming its structure.

FTIR Spectroscopy:

O-H/N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of an O-H group (enol form) or an N-H group (keto form). The breadth of this peak is due to hydrogen bonding.

C=O Stretching: A strong, sharp absorption band between 1650-1700 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) in the keto tautomer. researchgate.net The absence or weakness of this peak, coupled with a strong O-H band, would suggest the predominance of the enol form.

C=C and C=N Stretching: Vibrations corresponding to the aromatic C=C and C=N bonds of the quinoline ring system typically appear in the 1450-1620 cm⁻¹ region.

C-F and C-Br Stretching: The C-F stretching vibration is expected to produce a strong band in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The aromatic ring vibrations of the quinoline system often produce strong and sharp signals in the Raman spectrum, complementing the FTIR data. researchgate.netnih.gov The symmetric vibrations of the ring system are typically more intense in Raman than in IR. Analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H/N-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| C=O stretch (keto) | 1650-1700 (strong) | Moderate |

| Aromatic C=C/C=N stretch | 1450-1620 | Strong |

| C-F stretch | 1000-1300 (strong) | Weak |

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The quinoline ring system is a chromophore that absorbs strongly in the UV region. The absorption spectrum of this compound is expected to show multiple bands corresponding to π → π* transitions. researchgate.net

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the quinoline ring and the solvent environment. The presence of the bromine and fluorine atoms, as well as the hydroxyl/carbonyl group, will influence the energy of the molecular orbitals and thus the wavelengths of the electronic transitions.

Compared to unsubstituted quinolin-2-ol, the halogen substituents are expected to cause a bathochromic (red) shift in the absorption maxima due to their electronic effects (both inductive and mesomeric) on the aromatic system. researchgate.net Studying the spectrum in solvents of varying polarity can also provide insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule. The tautomeric equilibrium can also be studied, as the keto and enol forms will have distinct absorption spectra.

Expected UV-Visible Absorption Maxima

| Transition Type | Expected λmax Range (nm) |

|---|---|

| π → π* | 220 - 280 |

Note: These ranges are typical for substituted quinolinone systems. The exact λmax values depend on the solvent and the specific electronic environment.

Emerging Research Directions and Potential Applications

Integration in Advanced Materials Science (e.g., Nanomaterials, Chemical Sensors)

There is currently no available research data on the integration of 7-Bromo-8-fluoroquinolin-2-ol in advanced materials science.

Catalytic Applications in Organic Synthesis

There is currently no available research data on the catalytic applications of this compound in organic synthesis.

Future Prospects in Chemical Biology and Therapeutic Agent Development

There is currently no available research data on the future prospects of this compound in chemical biology and therapeutic agent development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.